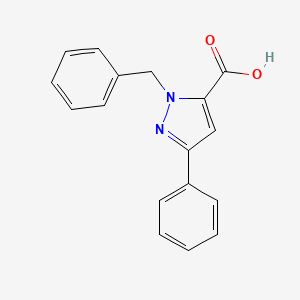

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

描述

Historical Evolution of Pyrazole Chemistry in Academia

The study of pyrazole derivatives originated in the late 19th century with Ludwig Knorr’s seminal 1883 synthesis of antipyrine, a pyrazolone-based analgesic. Early research focused on elucidating the tautomeric behavior and aromatic stability of the pyrazole ring, which features two adjacent nitrogen atoms contributing to its amphoteric character. By the mid-20th century, advances in X-ray crystallography enabled precise determination of pyrazole geometries, revealing how substituents modulate ring planarity and intermolecular interactions.

The introduction of benzyl and phenyl groups into the pyrazole framework emerged as a strategic innovation in the 1970s, aiming to enhance solubility and steric bulk for pharmaceutical applications. Carboxylic acid-functionalized pyrazoles gained prominence in the 1990s due to their ability to participate in hydrogen bonding and metal coordination, critical for enzyme inhibition and material self-assembly. Contemporary studies leverage computational methods to predict the electronic effects of substituents, with density functional theory (DFT) calculations correlating substituent electronegativity with pyrazole ring distortion.

属性

IUPAC Name |

2-benzyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKZEKMUTJMNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Pathways and Reaction Mechanisms

Alkylation of Pyrazole Esters Followed by Hydrolysis

The most widely documented route involves a two-step process: alkylation of 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester followed by ester hydrolysis to yield the target carboxylic acid.

Alkylation Step

In a 100 mL round-bottom flask, 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester (1.080 g, 0.005 mol) reacts with benzyl chloride (0.633 g, 0.005 mol) in acetonitrile (25 mL) using potassium carbonate (0.690 g, 0.005 mol) as a base. The mixture is refluxed for 8 hours under anhydrous conditions, monitored by TLC for completion. Post-reaction, the solvent is evaporated, and the residue is purified via silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:2 v/v) to isolate 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester in 79% yield.

Key Considerations:

- Regioselectivity: The reaction favors substitution at the N1 position due to the steric and electronic effects of the phenyl group at C3.

- Solvent Choice: Acetonitrile enhances nucleophilicity of the pyrazole nitrogen, accelerating alkylation.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis using 80% hydrazine hydrate (1.2 mL) in ethanol under reflux. After 2 hours, the mixture is acidified to precipitate the carboxylic acid, which is filtered and dried. Alternatively, sodium hydroxide in aqueous ethanol (e.g., 1.54 g NaOH in 80 mL ethanol/water) achieves similar results, with yields exceeding 90%.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | Benzyl chloride, K₂CO₃ | Acetonitrile | Reflux | 8 hr | 79% |

| Hydrolysis | NaOH, H₂O/EtOH | Ethanol | Reflux | 2 hr | 92% |

Direct Synthesis via Cyclocondensation

An alternative approach involves cyclocondensation of β-keto esters with benzylhydrazine derivatives . For example, ethyl acetoacetate reacts with 1-benzyl-2-phenylhydrazine in acetic acid under reflux to form the pyrazole ring, though this method is less common due to lower regiocontrol.

Optimization Strategies

Enhancing Alkylation Efficiency

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems to improve throughput:

化学反应分析

Types of Reactions: 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their biological and chemical properties .

科学研究应用

Pharmaceutical Development

Overview:

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is primarily recognized for its role in the synthesis of pharmaceutical agents. It is particularly noted for its potential in developing anti-inflammatory and analgesic drugs.

Key Findings:

- The compound acts as an intermediate in the synthesis of various derivatives that exhibit anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .

- A study highlighted the synthesis of novel pyrazole derivatives that demonstrated significant antiproliferative effects against cancer cell lines, indicating potential applications in oncology .

| Application | Description |

|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase enzymes, reducing inflammation. |

| Analgesic | Provides pain relief through various mechanisms of action. |

| Anticancer | Exhibits antiproliferative effects on cancer cells. |

Agricultural Chemistry

Overview:

In agricultural chemistry, this compound is utilized in formulating agrochemicals , enhancing pest control and crop protection.

Key Findings:

- The compound has been incorporated into formulations that improve the efficacy of pesticides and herbicides, contributing to higher agricultural productivity .

- Its application in agrochemicals helps mitigate crop losses due to pests and diseases, thereby supporting sustainable farming practices.

| Application | Description |

|---|---|

| Pest Control | Enhances effectiveness of pesticides against various pests. |

| Crop Protection | Improves resilience of crops against diseases and environmental stressors. |

Material Science

Overview:

The compound is also valuable in material science, particularly in enhancing the properties of polymers.

Key Findings:

- Research indicates that incorporating this compound into polymer formulations improves their thermal stability and mechanical properties , making them suitable for high-performance applications .

| Application | Description |

|---|---|

| Polymer Formulation | Enhances thermal stability and mechanical properties of materials. |

Biochemical Research

Overview:

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding.

Key Findings:

- Studies have demonstrated its utility in investigating biological pathways and disease mechanisms through enzyme inhibition assays .

- Its interaction with various biological targets aids in understanding drug mechanisms and potential off-target effects.

| Application | Description |

|---|---|

| Enzyme Inhibition | Used to explore inhibition mechanisms for various enzymes. |

| Receptor Binding | Aids in understanding interactions with biological receptors. |

Cosmetic Formulations

Overview:

The unique properties of this compound make it suitable for cosmetic applications, particularly in anti-aging products.

Key Findings:

- The compound's ability to protect skin cells from oxidative stress positions it as a beneficial ingredient in cosmetic formulations aimed at skin rejuvenation .

| Application | Description |

|---|---|

| Anti-aging | Provides skin protection and rejuvenation benefits in cosmetic products. |

Case Studies

Several studies have explored the applications of this compound:

-

Pharmaceutical Development Study:

- Researchers synthesized a series of pyrazole derivatives demonstrating significant anti-inflammatory activity through cyclooxygenase inhibition.

- Results indicated a promising therapeutic profile for treating inflammatory diseases.

-

Agricultural Application Research:

- A formulation containing this compound was tested against common agricultural pests.

- The study showed a marked increase in crop yield compared to untreated controls, affirming its efficacy as an agrochemical agent.

-

Material Science Investigation:

- The impact of this compound on polymer blends was analyzed.

- Enhanced mechanical strength and thermal resistance were reported, suggesting potential industrial applications.

作用机制

The mechanism of action of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

- Molecular formula : C₁₈H₂₀N₂O₃

- Key differences : Replaces the benzyl group with a cyclohexyl substituent and introduces a methoxy group on the phenyl ring.

- Structural impact: The bulkier cyclohexyl group reduces π-π stacking interactions compared to the benzyl group in the target compound.

Dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate

- Molecular formula : C₉H₁₁ClN₂O₄

- Key differences : Contains two ester groups (dicarboxylate) and a chloro-methyl substituent.

- Structural impact : The electron-withdrawing chloro group increases acidity, while ester groups reduce hydrogen-bonding capacity compared to the carboxylic acid moiety in 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid .

Positional Isomerism and Functional Group Effects

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

- Molecular formula : C₁₂H₁₂N₂O₂

- Key differences : The carboxylic acid group is at position 3 instead of 5, and a methyl group replaces the phenyl ring at position 3.

- Impact on properties : Reduced aromaticity lowers molecular weight (202.21 g/mol vs. 278.31 g/mol) and may decrease thermal stability. The methyl group introduces steric hindrance, affecting crystallinity .

3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid

- Molecular formula : C₁₂H₁₂N₂O₃

- Key differences : A benzyloxy group at position 3 replaces the benzyl group, and a methyl group is present at position 1.

Functional Group Replacements

1-Benzyl-3-phenyl-1H-pyrazol-5-amine

- Molecular formula : C₁₆H₁₅N₃

- Key differences : The carboxylic acid group is replaced by an amine.

- Impact on properties : The amine group increases basicity (pKa ~9–10 vs. ~3.9 for carboxylic acids) and improves water solubility in acidic conditions. This substitution is critical in medicinal chemistry for targeting amine receptors .

1-(4-Aminophenyl)-5-(benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid

- Molecular formula : C₁₇H₁₃N₃O₄

- Key differences: Incorporates a benzodioxol group and an amino-phenyl substituent.

- Impact on properties: The benzodioxol group increases molar mass (323.3 g/mol) and π-electron density, while the amino group enables additional hydrogen bonding, enhancing interactions with biological targets .

Data Tables: Structural and Physicochemical Comparisons

生物活性

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with a benzyl group at the 1-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position. This unique structure contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, inhibiting their growth through mechanisms that may involve enzyme inhibition or disruption of bacterial cell walls .

- Anti-inflammatory Properties : It has demonstrated potential in reducing inflammation, possibly by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

- Anticancer Effects : Studies have reported significant antitumor activity, particularly in specific cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest .

- Analgesic and Anticonvulsant Effects : Preliminary findings suggest that it may provide pain relief and have anticonvulsant properties, making it a candidate for further therapeutic development .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory responses.

- Receptor Modulation : It could interact with receptors involved in pain perception and inflammation.

- Cell Cycle Regulation : Its anticancer activity may stem from its ability to induce cell cycle arrest in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed after 24 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups. This effect was associated with decreased levels of inflammatory markers in serum, suggesting its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, we compare it with structurally related compounds.

| Compound Name | Antibacterial | Anti-inflammatory | Anticancer |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-Benzyl-3-tolyl-1H-pyrazole-5-carboxylic acid | Moderate | Moderate | Yes |

| 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid | No | Yes | Moderate |

This table illustrates that while all compounds exhibit some degree of biological activity, this compound stands out for its comprehensive antibacterial, anti-inflammatory, and anticancer properties .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example, pyrazole rings can be formed by reacting hydrazines with β-keto esters or diketones under acidic conditions . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups at specific positions . Optimization involves adjusting solvent systems (e.g., DMF/water mixtures), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Yield improvements are achieved by inert atmosphere use (N₂/Ar) and stepwise purification (e.g., column chromatography followed by recrystallization) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral artifacts minimized?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign signals using DEPT-135 to differentiate CH₃, CH₂, and CH groups. Artifacts (e.g., solvent peaks) are minimized by deuterated solvent drying (e.g., DMSO-d₆ over molecular sieves).

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretch ~1500 cm⁻¹). Use KBr pellets to avoid moisture interference.

- Mass Spectrometry (EI/ESI) : Validate molecular weight (278.31 g/mol) with high-resolution MS. Calibrate instruments using perfluorokerosene (PFK) standards .

Q. What are the preliminary steps for evaluating the biological activity of this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) per CLSI guidelines.

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using colorimetric substrates (e.g., Ellman’s reagent for AChE).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. How can computational methods predict the solid-state behavior and hydrogen-bonding interactions of this compound?

- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model crystal packing and intermolecular interactions. Compare with experimental XRD data (e.g., CCDC entries) to validate hydrogen bonds between the carboxylic acid group and adjacent pyrazole N-atoms. Software like Mercury (CCDC) visualizes π-π stacking and van der Waals contacts .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Experimental Variables : Standardize assay conditions (e.g., pH, serum content in cell culture).

- Structural Analogues : Confirm compound identity via HRMS and chiral HPLC to rule out isomer interference.

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity in dose-response curves) .

Q. How can regioselective functionalization be achieved at the pyrazole ring’s 3- and 5-positions?

- Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., -COOR) to orient nitration or halogenation. For example, HNO₃/AcOH selectively nitrates the 4-position, leaving the 5-carboxylic acid intact.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos catalyze aryl group insertion at the 1-benzyl position. Protect the carboxylic acid as a methyl ester during reactions to prevent side interactions .

Q. What advanced purification techniques address challenges in isolating the carboxylic acid form from ester byproducts?

- Methodological Answer :

- pH-Controlled Extraction : Partition between ethyl acetate and aqueous NaHCO₃ (pH 8–9) to isolate the deprotonated acid.

- Prep-HPLC : Use a C18 column with 0.1% TFA in H₂O/MeCN gradients. Monitor at 254 nm; retention times differ by ~2–3 minutes for acid vs. ester forms.

- Ion-Exchange Chromatography : Dowex 50WX2 resin retains the acidic form, while esters elute earlier .

Safety and Handling

Q. What protocols mitigate risks associated with handling this compound in large-scale synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (e.g., DCM).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage due to potential aquatic toxicity .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before incineration. Document disposal per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。